3-Ethyl 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
The synthesis of 3-Ethyl 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an enzyme inhibitor, which can be useful in understanding biological pathways.
Medicine: It is being researched for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives such as:
- 3-Ethyl 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-Ethyl 6-methyl 2,7-dimethyl-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 3-Ethyl 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.
Properties
Molecular Formula |
C23H27NO5 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-6-29-23(27)18-14(4)24-16-11-13(3)17(22(26)28-5)21(25)20(16)19(18)15-9-7-12(2)8-10-15/h7-10,13,17,19,24H,6,11H2,1-5H3 |
InChI Key |
WXSWVWBOGLUHQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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